molecular formula C10H13NO2 B075443 Methyl 4-(dimethylamino)benzoate CAS No. 1202-25-1

Methyl 4-(dimethylamino)benzoate

Cat. No. B075443
CAS RN: 1202-25-1
M. Wt: 179.22 g/mol
InChI Key: DBQGARDMYOMOOS-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)benzoate is a compound that has been explored in several studies for its versatile applications in the synthesis of heterocyclic systems and its unique fluorescence properties in polar solutions. The compound serves as a reagent in the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyrazoles, and isoxazoles, among others. Its fluorescence properties have been reported to vary across different solvents, indicating its potential for study in excited dimer formations and solvent interactions.

Synthesis Analysis

The synthesis of Methyl 4-(dimethylamino)benzoate and its derivatives involves multifaceted approaches to generate a variety of heterocyclic compounds. For example, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a related compound, was prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, showcasing the compound's role in synthesizing polyfunctional heterocyclic systems (Pizzioli et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of Methyl 4-(dimethylamino)benzoate derivatives, such as 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, has been conducted using microwave irradiation technique and characterized by IR and mass spectroscopy. Single crystal X-ray diffraction techniques have provided insights into the compound's crystal system, lattice parameters, and molecular structure, revealing intermolecular and intramolecular hydrogen bonding interactions within its crystal structure (Kurian et al., 2013).

Chemical Reactions and Properties

Methyl 4-(dimethylamino)benzoate participates in various chemical reactions to synthesize heterocyclic systems. It reacts with heterocyclic compounds containing an active methylene group or potential methylene group in the ring system to afford benzoylamino substituted pyranopyrimidinones, pyranopyrazolones, and 2H-1-benzopyranone derivatives, representing a novel procedure for the preparation of condensed pyranones (Stanovnik et al., 1989).

Physical Properties Analysis

The physical properties, including fluorescence properties of Methyl 4-(dimethylamino)benzoate, have been extensively studied. In polar solutions, the compound exhibits "normal" fluorescence from a distribution of excited solute/solvent arrangements. Additionally, a longer wavelength fluorescence band is observed in acetonitrile, attributed to excited dimer fluorescence, suggesting complex solvent interactions and the formation of excited dimers (Revill & Brown, 1992).

Scientific Research Applications

  • Fluorescence Properties and Solvent Interactions :

    • MDMAB exhibits unique fluorescence properties in different solvents, including the formation of excited dimers in certain solvents like acetonitrile, which are significant for studying molecular interactions and fluorescence-based applications (Revill & Brown, 1992).
    • The compound shows twisted intramolecular charge transfer (TICT) fluorescence when complexed with cyclodextrins, useful in the study of fluorescence properties and dynamics (Matsushita et al., 2004).
  • Phase Diagrams and Vapor Pressures :

    • The vapor pressures and phase diagrams of MDMAB have been studied, providing insights into its physical properties, which are crucial for its application in various chemical processes (Almeida & Monte, 2011).
  • Photocatalytic Degradation Studies :

    • Studies on the photocatalytic degradation of MDMAB-related compounds in environmental contexts can help understand the environmental impact and degradation pathways of these chemicals (Chen & Lu, 2007).
  • Cosmetic and Sunscreen Applications :

    • MDMAB is used in sunscreen products, and its nitrosamine contaminants have been studied, highlighting the importance of safety and health assessments in cosmetic products (Chou et al., 1995).
  • Corrosion Inhibition :

    • Derivatives of MDMAB have been evaluated as corrosion inhibitors for mild steel in formic and acetic acid solutions, indicating its potential application in industrial corrosion prevention (Quraishi & Sharma, 2005).
  • Synthesis of Heterocyclic Systems :

    • MDMAB serves as a precursor in the synthesis of polyfunctional heterocyclic systems, which are important in pharmaceutical and chemical industries (Pizzioli et al., 1998).
  • Biosorbent Extraction Studies :

    • MDMAB has been targeted in studies involving biosorbent extraction phases for the determination of certain compounds in river water, demonstrating its relevance in environmental monitoring (da Silva et al., 2017).

Safety And Hazards

According to the safety data sheet from Sigma-Aldrich, precautions should be taken to avoid dust formation and inhalation. In case of contact with skin, eyes, or if ingested, specific first aid measures should be taken . It’s considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGARDMYOMOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152728
Record name Methyl 4-dimethylaminobenzoate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(dimethylamino)benzoate

CAS RN

1202-25-1
Record name Methyl 4-(dimethylamino)benzoate
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Record name Methyl 4-dimethylaminobenzoate
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Record name Methyl 4-(dimethylamino)benzoate
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Record name Methyl 4-dimethylaminobenzoate
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Record name Methyl 4-dimethylaminobenzoate
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Synthesis routes and methods I

Procedure details

p-Dimethylaminobenzoic acid (50 g.) and concentrated H2SO4 (25 ml.) in 350 ml. methanol were refluxed 18 hours. The reaction mixture was cooled, quenched with ice and water (350 ml.), neutralized portionwise with KHCO3 until foaming ceased, and extracted 3×200 ml. CHCl3. The organic layers were combined, washed 1×150 ml. brine, dried (MgSO4) and reduced in volume to yield crystalline title product, 52 g.; 1H-nmr: 3.02 (s, 6H), 3.87 (s, 3H), 6.66 (d, J=16 Hz, 2H), 7.95 (d, J=16 Hz, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

23 g of 4-dimethylaminobenzoic acid was dissolved in 200 ml of methanol to which was added 2 ml of concentrated sulfuric acid and the mixture was refluxed with heating for 2 days. After cooling, the reaction mixture was poured into an aqueous solution of sodium bicarbonate and the crystals thus deposited were collected by filtration, washed with water and dried to obtain 24 g of 4-dimethylaminobenzoic acid methyl ester having a melting point of 101° to 102° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
Y Matsushita, T Suzuki, T Ichimura… - The Journal of Physical …, 2004 - ACS Publications
The effect of cyclodextrin (CD) complexation on the fluorescence properties of methyl 4-(dimethylamino)benzoate (MDMAB) was studied. The complex with α-, β-, and γ-CDs exhibited …
Number of citations: 17 pubs.acs.org
M Szafran, A Katrusiak, Z Dega-Szafran… - Journal of Molecular …, 2011 - Elsevier
The structure of methyl 4-(trimethylammonium)benzoate iodide, 4-(Me) 3 N + C 6 H 4 CO 2 MeI − , (1a) has been determined by X-ray diffraction, DFT calculations and characterized by …
Number of citations: 6 www.sciencedirect.com
T FrankáPalmer - Journal of the Chemical Society, Faraday …, 1992 - pubs.rsc.org
… their dimethylamino and pyrrolidino derivatives have been used [4-dimethylaminobenzonitrile (DMABN), ethyl 4-dimethylaminobenzoate (DMABEE), methyl 4-dimethylaminobenzoate (…
Number of citations: 43 pubs.rsc.org
D Cheshmedzhieva, S Ilieva… - Journal of Physical …, 2021 - Wiley Online Library
Theoretical computations of charge density parameters are juxtaposed to experimental spectroscopic shifts induced by hydrogen bonding for a series of 21 substituted in the aromatic …
Number of citations: 4 onlinelibrary.wiley.com
J Das, Y You, K Mathukumalli, J Ann, J Lee… - Biochemistry, 2023 - ACS Publications
Munc13-1 is a key protein necessary for vesicle fusion and neurotransmitter release in the brain. Diacylglycerol (DAG)/phorbol ester binds to its C1 domain in the plasma membrane …
Number of citations: 3 pubs.acs.org
S Jet, T ISOZAKI, K SAKEDA, T SUZUKI, T ICHIMURA - ims.ac.jp
The phenomena of energy relaxation in isolated molecules have been central in chemical kinetics over many decades. An extensive subject has been followed by the application of …
Number of citations: 2 www.ims.ac.jp
L Lunazzi, D Macciantelli, D Spinelli… - The Journal of Organic …, 1982 - ACS Publications
3 methylamino group. Moreover, the geometry of the thiophene ring lowers, compared to the benzene ring, the steric interactions between adjacent substituents such as the 2-NMe2 …
Number of citations: 17 pubs.acs.org
DA Rodrigues, GA Ferreira-Silva… - Journal of medicinal …, 2016 - ACS Publications
This manuscript describes a novel class of N-acylhydrazone (NAH) derivatives that act as histone deacetylase (HDAC) 6/8 dual inhibitors and were designed from the structure of …
Number of citations: 102 pubs.acs.org
JC Martin - The Journal of Organic Chemistry, 1982 - ACS Publications
CH, pentasubstituted pyridine C-ring moiety still presents a considerable challenge. We now report an alternative approach to the synthesis of the pyridine moiety that in-volves the …
Number of citations: 29 pubs.acs.org
S Gong, Q Liu, X Wang, B Xia, Z Liu, W He - Dalton Transactions, 2015 - pubs.rsc.org
Complexation of a boron atom with two of benzothiazole–enolate-based bidentate ligands successfully gave rise to the corresponding BF2-/BPh2-chelated complexes (3–6), which …
Number of citations: 32 pubs.rsc.org

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